3-Iodo-4H-chromen-4-one
Overview
Description
3-Iodo-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromones. Chromones are bicyclic oxygen-containing heterocycles with a benzene ring fused to a 4H-pyran ring. The presence of an iodine atom at the 3-position of the chromone ring makes this compound a unique and valuable compound in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It is known that the chroman-4-one framework, to which 3-iodo-4h-chromen-4-one belongs, is a significant structural entity in a large class of medicinal compounds . These compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Mode of Action
It is synthesized by heterocyclization of β-ketoenamines . This suggests that its interaction with its targets could involve the phenyl and furyl fragments at position 2 of the 3-Iodochromones .
Biochemical Pathways
Given the broad biological and pharmaceutical activities of chroman-4-one-derived compounds , it can be inferred that multiple pathways could be influenced.
Result of Action
Given the significant biological and pharmaceutical activities of chroman-4-one-derived compounds , it can be inferred that the compound could have notable effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Iodo-4H-chromen-4-one can be synthesized through various methods. One common method involves the heterocyclization of β-ketoenamines. This process typically involves the reaction of β-ketoenamines with iodine in the presence of a base, such as potassium carbonate, under reflux conditions . Another method involves the oxidative α-halogenation of chromones using Oxone in combination with potassium iodide, which enables the preparation of this compound in good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4H-chromen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form 3-amino or 3-thiochromones.
Oxidation Reactions: The chromone ring can undergo oxidation to form corresponding quinones.
Reduction Reactions: The carbonyl group in the chromone ring can be reduced to form chromanones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and Oxone.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Substitution Reactions: 3-amino-4H-chromen-4-one, 3-thio-4H-chromen-4-one.
Oxidation Reactions: Chromone quinones.
Reduction Reactions: Chromanones.
Scientific Research Applications
3-Iodo-4H-chromen-4-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of novel materials with unique optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4H-chromen-4-one
- 3-Bromo-4H-chromen-4-one
- 3-Fluoro-4H-chromen-4-one
Comparison
3-Iodo-4H-chromen-4-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in substitution reactions and potentially more effective in certain biological applications .
Properties
IUPAC Name |
3-iodochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDBDDKQJHHRGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447787 | |
Record name | 3-Iodo-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122775-34-2 | |
Record name | 3-Iodo-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-IODOCHROMONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reported synthesis method for 3-iodo-4H-chromen-4-one?
A1: The research by [] presents a new approach to synthesize this compound using an oxidative α-halogenation of enaminones. This method utilizes Oxone in combination with KI, proving to be efficient and sustainable with high yields and broad functional group tolerance. The protocol is even scalable for gram-scale synthesis.
Q2: What are the key photophysical properties of this compound?
A2: According to [], this compound exhibits absorption in the UV region and emits fluorescence in the violet-to-cyan region. It demonstrates a relatively large Stokes shift and a unique dual fluorescence emission in solution, attributed to a "partially aromatised intramolecular charge transfer" mechanism. This mechanism is proposed due to the presence of a pseudo-aromatic ring within the chromone scaffold. Interestingly, the study found that substituent electronic features did not significantly influence the optical behavior.
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